beta-Lysine

Description

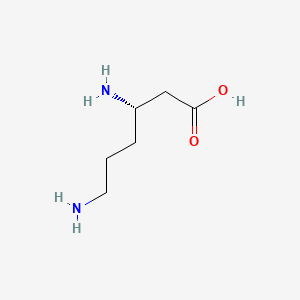

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEWQOJCHPFEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962838 | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-56-3 | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diaminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PAY56Q9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Primary Metabolic Pathways of Beta Lysine

Enzymatic Routes for Beta-Lysine Formation

Two key enzymatic activities are responsible for the formation and initial metabolism of this compound: Lysine-2,3-aminomutase (LAM) and this compound-5,6-aminomutase.

Lysine-2,3-aminomutase (LAM), also known as KAM, is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the reversible interconversion of L-alpha-lysine and L-beta-lysine. pnas.orguniprot.orgwikipedia.orgresearchgate.net This reaction involves the intramolecular interchange of the amino group from the C2 position of alpha-lysine to the C3 position, coupled with the cross-migration of a hydrogen atom from C3 to C2. pnas.orgresearchgate.netresearchgate.net

The mechanism of LAM-catalyzed conversion is a complex radical-based rearrangement. The reaction initiates with the generation of a 5′-deoxyadenosyl radical from S-adenosylmethionine (SAM). pnas.orgwikipedia.orgresearchgate.netnih.govnih.gov This radical abstracts a hydrogen atom from the C3 position of L-alpha-lysine, which is bound as an external aldimine with pyridoxal-5′-phosphate (PLP). pnas.orgwikipedia.orgnih.govebi.ac.uk The resulting lysyl radical then undergoes an intramolecular rearrangement, leading to the migration of the amino group. ebi.ac.uk The hydrogen transfer process in LAM is both intramolecular and intermolecular, as demonstrated by mass spectral analysis of this compound produced from deuterated lysine (B10760008). researchgate.netnih.gov The enzyme's activation involves a transformation of SAM into a form that promotes the generation of the adenosyl-5′ free radical, which then abstracts hydrogen from lysine to form 5′-deoxyadenosine as an intermediate. researchgate.netnih.gov

Lysine-2,3-aminomutase requires several cofactors for its activity, distinguishing it from adenosylcobalamin-dependent rearrangements. These essential cofactors include:

S-Adenosylmethionine (SAM): SAM is crucial for generating the radical intermediate by undergoing reductive cleavage with the iron-sulfur cluster, yielding a catalytic 5′-deoxyadenosyl radical. pnas.orgwikipedia.orgresearchgate.netnih.govnih.govasm.orgpolimi.it The apparent Km for SAM is reported to be 2.8 x 10⁻⁸ M. researchgate.net

Pyridoxal-5′-phosphate (PLP): PLP is responsible for binding the amino acid substrate during the reaction and facilitates radical delocalization through its pi-system during the formation of an aziridinyl radical intermediate. pnas.orgwikipedia.orgebi.ac.uk

[4Fe-4S] Cluster: This iron-sulfur cluster is a defining feature of radical SAM enzymes and is required for the formation of the 5′-deoxyadenosyl radical. pnas.orguniprot.orgwikipedia.orgnih.govebi.ac.ukasm.orgpolimi.it The cluster is coordinated with three cysteine residues, leaving a unique iron atom that accepts ligands from SAM. pnas.org

Zinc (Zn²⁺) and Cobalt (Co²⁺): LAM also requires zinc for coordination between its dimers, indicating a structural role for zinc rather than a direct catalytic one. pnas.orguniprot.orgwikipedia.orgebi.ac.uk Cobalt ions are also noted to be required for activity. uniprot.org

The enzyme's activity is dependent on the levels of Fe²⁺, S²⁻, and Co²⁺, and is stimulated by the addition of EDTA. uniprot.org

LAM enzymes exhibit stereochemical specificity regarding their substrates and products. The enzyme from Clostridium subterminale SB4, a well-characterized LAM, catalyzes the interconversion of (S)-α-lysine and (S)-β-lysine. uniprot.orgnih.gov This means it produces the (S)-stereoisomer of this compound. ebi.ac.uknih.gov

However, not all LAM homologs produce the same stereoisomer. For instance, the product of the yjeK gene in Escherichia coli is a homolog of LAM from Clostridium subterminale SB4. While it also catalyzes the isomerization of (S)-α-lysine (but not (R)-α-lysine) via radical mechanisms, the E. coli enzyme produces (R)-β-lysine, which is the enantiomer of the clostridial product. polimi.itnih.govacs.orguniprot.org This difference in stereochemistry is attributed to the distinct conformation of the lysine side chain within the active site of the E. coli LAM. nih.gov

Table 1: Stereochemical Specificity of Lysine-2,3-Aminomutase (LAM) Enzymes

| Enzyme Source | Substrate Specificity | Product Stereochemistry |

| Clostridium subterminale | (S)-α-lysine | (S)-β-lysine |

| Escherichia coli (yjeK) | (S)-α-lysine | (R)-β-lysine |

This compound-5,6-aminomutase (EC 5.4.3.3) is another important enzyme involved in this compound metabolism. wikipedia.orgontosight.aicreative-enzymes.comyeastrc.org This enzyme catalyzes the rearrangement of this compound, specifically the migration of the amino group from the C6 position to the C5 position. ebi.ac.ukrsc.org Unlike LAM, this compound-5,6-aminomutase is a cobamide coenzyme-dependent enzyme, requiring adenosylcobalamin (vitamin B12) and pyridoxal-5′-phosphate (PLP) for its activity. wikipedia.orgontosight.aicreative-enzymes.comebi.ac.ukuniprot.orgnih.gov The mechanism involves the generation of a 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the this compound molecule, leading to a radical-mediated rearrangement. ontosight.airsc.orgnih.gov

This compound-5,6-aminomutase plays a key role in the degradation pathway of lysine in certain anaerobic bacteria, such as Clostridium sticklandii. wikipedia.orgebi.ac.ukresearchgate.net It catalyzes the reversible transformation of L-beta-lysine into (3S,5S)-3,5-diaminohexanoate. wikipedia.orgcreative-enzymes.comyeastrc.orgebi.ac.ukuniprot.org Additionally, it can catalyze the reversible conversion of D-lysine into (2R,5S)-2,5-diaminohexanoate. ebi.ac.ukuniprot.org This conversion of this compound to diaminohexanoate is a critical step in the catabolism of lysine, allowing microorganisms to utilize it as a source of carbon, nitrogen, and energy. researchgate.net

Table 2: this compound-5,6-Aminomutase Catalytic Activity

| Substrate | Product | Cofactors |

| L-beta-lysine | (3S,5S)-3,5-diaminohexanoate | Adenosylcobalamin, Pyridoxal-5′-phosphate |

| D-lysine | (2R,5S)-2,5-diaminohexanoate | Adenosylcobalamin, Pyridoxal-5′-phosphate |

This compound-5,6-Aminomutase Activity

Dependency on Adenosylcobalamin and Pyridoxal-5'-Phosphate

Lysine-2,3-aminomutase, the enzyme responsible for this compound formation from alpha-lysine, requires specific cofactors for its activity. It is an S-adenosylmethionine (SAM)-dependent radical enzyme and also necessitates pyridoxal (B1214274) 5'-phosphate (PLP) for its function. wikipedia.orgnih.govresearchgate.net PLP is crucial for binding the amino acid substrate during the reaction, and its pi-system aids in radical delocalization during the formation of an aziridinyl radical intermediate. wikipedia.org Unlike some other aminomutases, such as D-lysine 5,6-aminomutase, lysine-2,3-aminomutase is not dependent on adenosylcobalamin (AdoCbl). nih.govresearchgate.net Instead, AdoCbl is a coenzyme for lysine 5,6-aminomutase, which catalyzes a 1,2 rearrangement of the terminal amino group of DL-lysine and L-beta-lysine, often found in alternative lysine fermentation pathways. researchgate.net The activity of lysine-2,3-aminomutase is also dependent on the presence of Fe²⁺, S²⁻, and Co²⁺ ions and is activated by S-adenosylmethionine. uniprot.org

This compound in Specialized Metabolic Routes

This compound serves as a crucial intermediate in specialized metabolic pathways, particularly in microbial systems where it is further modified to serve specific physiological functions.

Role in Microbial Lysine Fermentation Pathways

This compound functions as an intermediate in alternative lysine fermentation pathways observed in various bacterial species. researchgate.netnih.govplos.org In these pathways, lysine is initially converted to this compound by lysine-2,3-aminomutase. nih.govplos.org Subsequently, this compound can be further transformed, for example, to L-erythro-3,5-diaminohexanoate by beta-L-lysine-5,6-aminomutase. nih.govplos.org This compound then undergoes deamination and oxidation by a NAD(P)-dependent L-erythro-3,5-diaminohexanoate dehydrogenase, yielding 3-keto-5-aminohexanoate. nih.govplos.org The downstream reactions involve enzymes like 3-keto-5-aminohexanoate cleavage enzyme, 3-aminobutyryl-CoA aminotransferase, and a series of enzymes leading to the production of acetate (B1210297) and butyrate. researchgate.netnih.govplos.org

Alternative Lysine Fermentation Variants and Associated Enzymes

The alternative lysine fermentation pathway involves a series of enzymes, starting with L-lysine-2,3-aminomutase (1) and β-L-lysine-5,6-aminomutase (2). Other key enzymes in this pathway include 3,5-diaminohexanoate (B231605) dehydrogenase (3), 3-keto-5-aminohexanoate cleavage enzyme (4), 3-aminobutyryl-CoA aminotransferase (5), butyrate-acetoacetate CoA transferase (6), glutamate (B1630785) dehydrogenase (7), acetoacetyl-CoA thiolase (8), phosphate (B84403) acetyltransferase (9), acetate kinase (10), butyryl-CoA dehydrogenase (11), and another butyrate-acetoacetate CoA transferase (12). researchgate.netplos.org These pathways highlight the diverse metabolic capabilities of microorganisms in degrading amino acids.

Nε-Acetyl-Beta-Lysine Biosynthesis in Methanogenic Archaea

In methanogenic Archaea, this compound is a precursor for the biosynthesis of Nε-acetyl-beta-lysine (NeABL), a crucial compatible solute. oup.comresearchgate.net This compound has been identified in a broad range of mesophilic and thermophilic methanogenic species, including those belonging to Methanococcales, Methanomicrobiales, and Methanosarcinales orders. oup.com NeABL has also been found to accumulate in certain green sulfur bacteria and Bacillus cereus CECT 148 under salt stress, indicating its broader role in osmoadaptation beyond Archaea. oup.comresearchgate.net

Sequential Action of Lysine-2,3-Aminomutase and this compound Acetyltransferase

The synthesis of Nε-acetyl-beta-lysine in methanogenic Archaea proceeds through a two-step enzymatic pathway. The first step involves the conversion of alpha-lysine to this compound, mediated by lysine-2,3-aminomutase (designated as AblA in methanogens). oup.comresearchgate.netresearchgate.netasm.orgnih.govnih.gov Following this, the this compound intermediate is acetylated at its epsilon-amino group by a this compound acetyltransferase (AblB), forming Nε-acetyl-beta-lysine. oup.comresearchgate.netresearchgate.netasm.orgnih.govnih.gov This sequential action transforms the basic amino acid lysine into a zwitterionic, uncharged, and highly water-soluble molecule, which is characteristic of a compatible solute. oup.com Genes encoding these two enzymes, ablA and ablB, have been identified in various methanogenic Archaea, including Methanosarcina mazei Gö1, Methanosarcina acetivorans, Methanosarcina barkeri, Methanococcus jannaschii, and Methanococcus maripaludis. asm.orgnih.gov These genes are often organized as an operon (the abl operon), indicating a coordinated expression for NeABL biosynthesis. asm.orgnih.gov

Biosynthetic Regulation in Response to Osmotic Stress

The biosynthesis of Nε-acetyl-beta-lysine in methanogenic Archaea is tightly regulated in response to osmotic stress. This compound accumulates to high intracellular concentrations (e.g., up to 0.6 M in Methanosarcina thermophila) when cells are exposed to elevated external salt concentrations. oup.compnas.org Research has demonstrated that the expression of the abl operon, containing the ablA and ablB genes, is strictly salt-dependent. asm.orgnih.gov For instance, in Methanosarcina mazei Gö1, gene transcription for NeABL synthesis is induced at high salt concentrations. researchgate.net Deletion of the abl operon in Methanococcus maripaludis resulted in the inability to produce Nε-acetyl-beta-lysine and rendered the mutants incapable of growth at high salt concentrations, underscoring the essential role of this biosynthetic pathway in osmoadaptation. asm.orgnih.gov This adaptive strategy, involving the synthesis of beta-amino acid derivatives, is considered an unusual but effective mechanism for coping with osmotic stress in these organisms. oup.comimrpress.com

Precursor in Natural Product Biogenesis

This compound is a prominent non-protein amino acid that serves as an important structural motif in various active molecules, including a range of antibiotics. researchgate.net Its presence has been identified in several strongly basic peptide antibiotics produced by microorganisms such as Streptomyces and Nocardia. google.com

Incorporation into Antibiotics (e.g., Streptothricin (B1209867), Mycomycin)

This compound is a key building block in the biosynthesis of several antibiotics:

Streptothricin : Streptothricins are a group of N-glycoside antibiotics characterized by a carbamoylated D-glucosamine, a streptolidine (B1256088) moiety, and a chain of L-beta-lysine residues. mcmaster.cawikipedia.orgnih.govnih.govasm.orgd-nb.info The number of this compound residues can vary, ranging from one (as in streptothricin F, also known as nourseothricin) to up to seven, influencing the antibiotic's activity. mcmaster.cawikipedia.orgnih.govasm.org The formation of the poly-beta-lysine chain involves specific enzymatic machinery. For instance, in Streptomyces rochei NBRC12908, three enzymes are implicated in this process. d-nb.info The gene stnO, encoding an aminomutase, has been proposed to supply beta-lysines for the formation of this poly-beta-lysine chain in Streptomyces sp. TP-A0356. d-nb.info

Mycomycin : this compound has been identified as a constituent of certain antibiotics produced by the fungi Nocardia, including mycomycin, upon hydrolysis. google.com

Involvement in Polyketide and Non-Ribosomal Peptide Pathways

Beta-amino acids, including this compound, are frequently found as components within nonribosomal peptides (NRPs) and hybrid nonribosomal peptide-polyketide (NRP-PKS) natural products. researchgate.netrsc.org The mechanisms for their incorporation into these complex molecules are diverse.

In NRP and NRP-PKS hybrid systems, the beta-amino group of a beta-aminoacyl-acyl carrier protein (ACP) can act as a nucleophile, facilitating the formation of new amide bonds with an elongating peptidyl-PCP (peptidyl carrier protein) or acyl-ACP. rsc.org Free beta-amino acids are often activated by specific adenylation (A) enzymes and subsequently transferred to a PCP or ACP domain, adhering to the general principles of nonribosomal peptide synthetase (NRPS) chemistry. rsc.orgrsc.org The biosynthesis of beta-amino acids typically occurs prior to their integration into the final natural product structure, often involving intramolecular rearrangements where an alpha-amino group migrates to the beta-position. rsc.org

Specific NRPS modules are responsible for the precise incorporation of this compound. For example, in the biosynthesis of the anti-tuberculosis antibiotics viomycin (B1663724) and capreomycin, a minimalistic NRPS module, comprising only A and PCP domains, works in concert with lysine-2,3-aminomutase to generate a beta-lysyl-carrier protein intermediate. rsc.orgrsc.orgnih.govnih.gov This intermediate is then appended to the main cyclic NRP structure by a discrete condensation (C) domain. rsc.orgnih.gov

Enzymology and Structural Biology of Beta Lysine Interacting Proteins

Structural and Functional Analyses of Lysine-2,3-Aminomutase

Lysine-2,3-aminomutase (LAM) is a pivotal enzyme that catalyzes the reversible conversion of L-α-lysine to L-β-lysine. pnas.org This conversion is a key step in the lysine (B10760008) fermentation pathway in organisms like Clostridium subterminale. wikipedia.org The enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily, a group of enzymes known for their use of a 5'-deoxyadenosyl radical to initiate catalysis. wikipedia.orgnih.gov

Cryo-EM and X-ray Crystallographic Studies of Enzyme Architecture

The three-dimensional structure of lysine-2,3-aminomutase from Clostridium subterminale has been determined by X-ray crystallography to a resolution of 2.1 Å. wikipedia.orgnih.govnih.gov These studies revealed that the enzyme crystallizes as a homotetramer. wikipedia.org The crystal structure shows a complex containing L-α-lysine as an external aldimine with pyridoxal-5'-phosphate (PLP), a [4Fe-4S] cluster, and S-adenosyl-L-methionine (SAM). pnas.orgnih.gov This complex represents a state poised for catalysis, requiring only a one-electron reduction of the [4Fe-4S]2+ cluster to its active [4Fe-4S]1+ form. pnas.orgnih.gov

| Structural Features of Lysine-2,3-Aminomutase | |

| Quaternary Structure | Homotetramer wikipedia.org |

| Resolution | 2.1 Å wikipedia.orgnih.gov |

| Key Cofactors | Pyridoxal-5'-phosphate (PLP), [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM) pnas.orgnih.gov |

| Substrate Binding | L-α-lysine forms an external aldimine with PLP pnas.org |

| Overall Fold | Central channel with six beta/alpha units, domain swapping nih.gov |

Active Site Characterization and Catalytic Mechanisms

The active site of LAM is a precisely organized environment where the cofactors and substrate interact to facilitate the complex isomerization reaction. The external aldimine formed between L-α-lysine and PLP is held in position by hydrogen-bonded ionic contacts. pnas.org Specifically, the ε-amino group of lysine interacts with Asp-330 and Asp-293, and the carboxylate group forms a hydrogen bond with the conserved Arg-134. pnas.org This positioning is crucial for the subsequent hydrogen atom abstraction. pnas.org

The catalytic mechanism proceeds through a radical-based pathway initiated by the reductive cleavage of SAM. wikipedia.orgnih.gov This generates a highly reactive 5'-deoxyadenosyl radical. wikipedia.org This radical then abstracts the 3-pro-R hydrogen atom from the lysine-PLP external aldimine, initiating the rearrangement of L-α-lysine to L-β-lysine. pnas.org The reaction involves the migration of the amino group from C2 to C3 and the reciprocal migration of the hydrogen atom from C3 to C2, without any exchange with solvent protons. pnas.org The π-system of the PLP cofactor plays a critical role in stabilizing the radical intermediates formed during the reaction, particularly an aziridinyl radical. wikipedia.org

Iron-Sulfur Cluster Coordination and Radical Generation

At the heart of LAM's catalytic activity is a [4Fe-4S] iron-sulfur cluster, a characteristic feature of radical SAM enzymes. wikipedia.orgnih.gov This cluster is essential for the generation of the 5'-deoxyadenosyl radical from SAM. pnas.orggenome.jp Spectroscopic studies, including electron paramagnetic resonance (EPR), have been instrumental in characterizing the electronic and magnetic properties of this cluster. nih.gov

The [4Fe-4S] cluster in its resting state is typically in the +2 oxidation state. pnas.org For catalysis to occur, it must be reduced by one electron to the +1 state. pnas.org This reduced cluster then donates an electron to the sulfonium (B1226848) ion of SAM, triggering the homolytic cleavage of the C5'–S bond and the formation of the 5'-deoxyadenosyl radical and methionine. pnas.org X-ray absorption spectroscopy studies using selenium-substituted SAM (SeSAM) have provided direct evidence for the interaction between SAM and the iron-sulfur cluster. pnas.orgnih.gov These studies revealed that upon reduction, the selenium atom of SeSAM is poised to ligate a unique iron atom within the [4Fe-4S] cluster, facilitating electron transfer and radical formation. pnas.orgnih.gov

Elucidation of Beta-Lysine-5,6-Aminomutase Structure and Catalysis

This compound-5,6-aminomutase (5,6-LAM), also known as D-lysine 5,6-aminomutase, is another key enzyme in lysine metabolism, particularly in organisms like Clostridium sticklandii. pnas.orgebi.ac.uk It catalyzes the reversible interconversion of L-β-lysine to 3,5-diaminohexanoate (B231605) and D-lysine to 2,5-diaminohexanoate. ebi.ac.ukwikipedia.org Unlike LAM, 5,6-LAM is dependent on adenosylcobalamin (AdoCbl, coenzyme B12) and PLP. pnas.orgebi.ac.uk

The X-ray crystal structure of 5,6-LAM from C. sticklandii has been solved, providing significant insights into its structure and catalytic mechanism. pnas.org The enzyme exists as an α₂β₂ tetramer. wikipedia.org The structure reveals a fascinating "locking" mechanism that prevents the premature generation of radicals in the absence of the substrate. pnas.org In the substrate-free form, a Rossmann domain binds AdoCbl and positions it approximately 25 Å away from the active site, which is located in a neighboring triosephosphate isomerase (TIM) barrel domain. pnas.org The PLP cofactor is covalently bound to Lysine 144 within the Rossmann domain and is positioned in the putative active site of the TIM barrel. pnas.orgebi.ac.uk This arrangement effectively tethers the Rossmann domain to the TIM barrel. pnas.org

Upon substrate binding, a transaldimination reaction occurs, where the substrate displaces Lysine 144 from PLP. ebi.ac.uk This event is proposed to free the Rossmann domain, allowing it to rotate and bring the AdoCbl cofactor into close proximity with the substrate-PLP complex in the active site. pnas.org The catalysis then proceeds via a radical mechanism initiated by the homolytic cleavage of the Co-C bond in AdoCbl, generating a 5'-deoxyadenosyl radical. pnas.org This radical abstracts a hydrogen atom from the substrate, initiating the amino group migration. pnas.org

| Enzyme | Organism | Cofactors | Quaternary Structure | Key Structural Feature |

| Lysine-2,3-aminomutase | Clostridium subterminale | PLP, [4Fe-4S], SAM | Homotetramer | Central channel for cofactors |

| This compound-5,6-aminomutase | Clostridium sticklandii | PLP, AdoCbl | α₂β₂ tetramer | Substrate-induced conformational change |

Structural Basis for this compound Recognition by Aminoacyl-tRNA Synthetase Paralogs

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that charge tRNAs with their cognate amino acids for protein synthesis. PoxA is a paralog of lysyl-tRNA synthetase (LysRS) that has evolved a distinct function: the post-translational modification of elongation factor P (EF-P) with (R)-β-lysine. nih.govresearchgate.net

Comparative Structural Analysis of Lysyl-tRNA Synthetase (LysRS) and PoxA

Despite this structural similarity, PoxA displays a clear preference for β-lysine over α-lysine. Although PoxA can activate α-lysine, the reaction is extremely inefficient compared to the activation of α-lysine by LysRS. nih.gov The key to this altered specificity lies in subtle but significant differences within the amino acid binding pocket. While the majority of the residues forming the lysyl-adenylate binding pocket are identical between PoxA and LysRS, two positions have diverged. nih.gov In E. coli PoxA, these residues are Ser76 and Ala294. nih.gov Mutational studies have shown that reverting these residues to their LysRS identities significantly alters the enzyme's substrate preference, highlighting their importance in dictating specificity for β-lysine. nih.gov This divergence in the active site allows PoxA to efficiently utilize (R)-β-lysine for the modification of EF-P, a function orthogonal to the canonical role of aaRSs in protein synthesis. researchgate.net

Active Site Determinants of this compound Stereospecificity

The stereospecificity of enzymes that interact with this compound is intricately controlled by the precise architecture and chemical environment of their active sites. This specificity ensures that the correct stereoisomer of this compound or its precursors is bound and processed, which is crucial for the biosynthesis of essential molecules and for preventing the incorporation of incorrect isomers.

Key determinants of stereospecificity include:

Conserved Residues for Cofactor and Substrate Binding : In many enzymes that metabolize amino acids, including those acting on lysine and its analogues, a set of highly conserved residues is responsible for binding the essential cofactor, such as pyridoxal-5'-phosphate (PLP), and for orienting the substrate. For instance, in PLP-dependent enzymes, a conserved lysine residue forms a Schiff base with the PLP cofactor. acs.org Other conserved residues, including histidine, glutamate (B1630785), arginine, and tyrosine, participate in hydrogen bonding and electrostatic interactions to correctly position the PLP cofactor within the active site. acs.org

The "Specificity Helix" : A region often referred to as the "specificity helix" plays a crucial role in determining substrate specificity. acs.org Variations in the amino acid composition of this helix among different enzymes can lead to changes in the shape and electrostatic properties of the distal binding pocket, thereby favoring the binding of one substrate over another. For example, an overlay of the structures of d-Ornithine/d-Lysine Decarboxylase (DOKDC) and Escherichia coli Diaminopimelate Decarboxylase (DAPDC) reveals that differences in this helix are likely responsible for their distinct substrate specificities. acs.org

Control of Substrate Orientation : The orientation of the substrate within the active site is a critical factor for stereospecificity. In enzymes like DAPDC and DOKDC, the d-amino acid substrate orients its reactive α-carboxylate group towards the solvent, on the si-face of the PLP cofactor and opposite to the catalytic lysine. acs.org This precise positioning is essential for the subsequent stereospecific reaction.

Specific Amino Acid Interactions : The stereospecificity of enzymes like the non-heme iron oxygenase VioC, which produces an erythro diastereomer of Cβ-hydroxylated L-arginine instead of the more common threo diastereomer, is dictated by the conformational control of the bound substrate. nih.gov This control is achieved through specific interactions within the active site that force the substrate into a particular conformation, leading to the observed stereochemical outcome. nih.gov

The table below summarizes key active site features and their roles in determining stereospecificity for this compound and related amino acids.

| Active Site Feature | Enzyme Example(s) | Role in Stereospecificity |

| Conserved PLP-Binding Residues | DOKDC, DAPDC | Correctly orients the PLP cofactor for catalysis. acs.org |

| Specificity Helix | DOKDC, DAPDC | Creates a specific binding pocket that discriminates between different substrates. acs.org |

| Substrate Orientation Control | DAPDC, DOKDC | Positions the reactive group of the substrate for a stereospecific reaction. acs.org |

| Negative Electrostatic Potential | MurE (S. aureus) | Favors the binding of positively charged l-lysine. nih.gov |

| Substrate Conformational Control | VioC | Forces the substrate into a specific conformation, dictating the stereochemical outcome of the reaction. nih.gov |

Protein Dynamics and Conformational Changes upon Ligand Binding

The binding of ligands, such as this compound or its derivatives, to proteins often induces significant conformational changes that are essential for enzymatic catalysis, signal transduction, and other biological functions. These dynamic changes can range from subtle side-chain rearrangements to large-scale domain movements.

Key aspects of protein dynamics upon ligand binding include:

Open and Closed Conformations : Many enzymes exist in an equilibrium between an "open" conformation, which allows substrate entry, and a "closed" conformation, which is required for catalysis. The binding of a substrate can drive this equilibrium towards the closed state. For instance, the crystal structure of lysine 5,6-aminomutase in its "open" state suggests that a transition to a hypothetical "closed" state is necessary to bring the cofactors and substrate into close proximity for the reaction to occur. researchgate.net This transition is triggered by the formation of an external aldimine between the PLP cofactor and the substrate. researchgate.net

Loop Movements : Flexible loops are often involved in ligand binding and catalysis. Upon substrate binding, these loops can undergo significant conformational changes, effectively acting as lids that cover the active site. researchgate.net In glycosyltransferases, for example, the binding of a donor substrate induces a conformational change in a flexible loop, which in turn creates the binding site for the acceptor substrate. researchgate.net

Allosteric Regulation : Ligand binding at a regulatory site, distinct from the active site, can induce conformational changes that are transmitted through the protein structure to modulate the activity of the active site. In E. coli aspartokinase III, the binding of lysine to a regulatory domain triggers the release of a "latch" (the β15-αK loop) from the catalytic domain, leading to large rotational rearrangements and the transition to an inactive state. plos.org

Role of Specific Residues : The conformational dynamics of a protein can be controlled by specific amino acid residues. In beta-2-glycoprotein I, the high content of lysine residues is thought to play a major role in stabilizing the closed conformation through electrostatic interactions. rsc.orgrsc.org Chemical acetylation of these lysine residues leads to a shift towards the open conformation. rsc.orgrsc.org

The table below provides examples of proteins that exhibit conformational changes upon binding this compound or related ligands.

| Protein | Ligand | Observed Conformational Change | Functional Implication |

| Lysine 5,6-aminomutase | D-lysine analogues | Transition from an "open" to a "closed" state. researchgate.net | Brings cofactors and substrate into proximity for catalysis. researchgate.net |

| Aspartokinase III | Lysine | Release of a "latch" and large rotational rearrangements. plos.org | Allosteric inhibition of the enzyme. plos.org |

| α-1,3 Galactosyltransferase | UDP-galactose analogue | Loop movements and overall reduction in flexibility. nih.gov | Creation of the acceptor binding site and stabilization of the transition state. nih.gov |

| Beta-2-glycoprotein I | Phospholipids | Shift from a "closed" to an "open" conformation. rsc.orgrsc.org | Potential role in autoimmune disease. rsc.orgrsc.org |

Enzymatic Acetylation and Deacetylation Mechanisms Involving this compound Derivatives

Enzymatic acetylation and deacetylation are crucial post-translational modifications that regulate the function of numerous proteins. While much of the research has focused on the acetylation of standard lysine residues, these processes are also relevant for this compound and its derivatives.

Enzymatic Acetylation:

The transfer of an acetyl group to a lysine residue is catalyzed by a class of enzymes known as lysine acetyltransferases (KATs), also historically called histone acetyltransferases (HATs). frontiersin.orgnih.gov The acetyl group is typically donated by acetyl coenzyme A (acetyl-CoA). asm.org

The general mechanism of enzymatic lysine acetylation involves:

Binding of acetyl-CoA and the protein substrate to the KAT.

Transfer of the acetyl group from acetyl-CoA to the ε-amino group of the target lysine residue. nih.gov

Release of the acetylated protein and coenzyme A.

In the context of this compound, the enzyme this compound acetyltransferase (AblB) catalyzes the acetylation of the epsilon-amino group of this compound to form N'-acetyl-beta-lysine. This compound serves as a compatible solute in some methanogenic archaea, helping them to survive in high-salinity environments.

Enzymatic Deacetylation:

The removal of acetyl groups from lysine residues is carried out by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.gov These enzymes are classified into different classes based on their sequence similarity and cofactor requirements.

Zinc-dependent HDACs (Classes I, II, and IV) : These enzymes utilize a zinc ion in their active site to catalyze the hydrolysis of the acetyl-lysine bond. portlandpress.com The proposed mechanism for HDAC8, a class I HDAC, involves a histidine residue acting as a base to deprotonate a zinc-bound water molecule. researchgate.net This activated water molecule then attacks the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to release acetate (B1210297) and the deacetylated lysine. researchgate.net

NAD+-dependent Sirtuins (Class III) : Sirtuins employ a different mechanism that is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). portlandpress.com The reaction proceeds through a series of steps involving the formation of an O-alkylamidate intermediate, which is then cleaved to yield the deacetylated lysine, nicotinamide, and O-acetyl-ADP-ribose.

The table below summarizes the key enzymes and mechanisms involved in the acetylation and deacetylation of lysine and its derivatives.

| Process | Enzyme Class | Cofactor | General Mechanism |

| Acetylation | Lysine Acetyltransferases (KATs) | Acetyl-CoA | Transfer of an acetyl group from acetyl-CoA to the lysine ε-amino group. nih.gov |

| Deacetylation | Zinc-dependent HDACs | Zn2+ | Hydrolysis of the acetyl-lysine bond via a zinc-activated water molecule. portlandpress.comresearchgate.net |

| Deacetylation | NAD+-dependent Sirtuins | NAD+ | Cleavage of the acetyl-lysine bond coupled to the hydrolysis of NAD+. portlandpress.com |

Biological Functions and Physiological Significance of Beta Lysine and Its Derivatives

Role as Compatible Solutes in Extremophilic Organisms

Extremophilic organisms, which thrive in environments with high salt concentrations, have developed remarkable strategies to survive osmotic stress. One such strategy is the intracellular accumulation of "compatible solutes," which are small organic molecules that balance the external osmotic pressure without interfering with cellular processes. Beta-lysine and its derivatives play a crucial role as compatible solutes in certain extremophiles.

Nε-Acetyl-Beta-Lysine Accumulation and Osmoprotection

A key derivative of this compound involved in osmoprotection is Nε-acetyl-beta-lysine. This compound is synthesized in a two-step process. First, the enzyme lysine-2,3-aminomutase converts α-lysine to β-lysine. oup.comnih.gov Subsequently, β-lysine acetyltransferase acetylates the ε-amino group of β-lysine to produce Nε-acetyl-beta-lysine. oup.comnih.gov This modification transforms the basic amino acid lysine (B10760008) into a zwitterionic, highly water-soluble molecule that is effective for osmoadaptation. oup.com

The accumulation of Nε-acetyl-beta-lysine is a direct response to increased salinity. In methanogenic archaea such as Methanosarcina mazei Gö1, the genes responsible for the synthesis of Nε-acetyl-beta-lysine, organized in the abl operon, are induced by salt stress. nih.gov Deletion of this operon in Methanococcus maripaludis resulted in the inability to produce Nε-acetyl-beta-lysine and a failure to grow at high salt concentrations, confirming the essential role of this compound in salt resistance. nih.gov While initially thought to be unique to methanogenic archaea, Nε-acetyl-beta-lysine has also been identified as a compatible solute in some bacteria, including green sulfur bacteria and Bacillus cereus, when subjected to salt stress. oup.comjmb.or.kr

At lower salt concentrations, some organisms utilize other osmolytes like glutamate (B1630785). However, as salinity increases, the synthesis of Nε-acetyl-beta-lysine becomes the predominant strategy. For example, in M. thermolithotrophicus, at external NaCl concentrations above 0.5 M, the accumulation of Nε-acetyl-beta-lysine significantly increases. asm.orgimrpress.com This switch in osmolyte strategy highlights the specific advantages of Nε-acetyl-beta-lysine in environments with very high salt content.

Comparative Analysis of Osmolyte Strategies Across Microbial Domains

Microorganisms across all three domains of life employ two main strategies to cope with high salinity: the "salt-in-cytoplasm" strategy and the accumulation of organic osmolytes (compatible solutes). oup.com The salt-in strategy involves accumulating high concentrations of inorganic ions, primarily KCl, which requires extensive adaptation of the entire intracellular machinery. oup.com

The more common strategy is the accumulation of organic compatible solutes. oup.comoup.com These solutes are diverse and include sugars, polyols, and amino acids and their derivatives. The choice of compatible solute can vary significantly between different microbial groups.

In many bacteria and some archaea, compounds like glycine (B1666218) betaine (B1666868) and ectoine (B1671093) are common osmolytes. oup.comasm.org However, methanogenic archaea have a distinct approach, favoring the accumulation of β-amino acids like β-glutamine and Nε-acetyl-beta-lysine. asm.orgnih.gov The use of β-amino acids is advantageous as they are not incorporated into proteins, thus avoiding interference with normal cellular functions. nih.gov

The synthesis of Nε-acetyl-beta-lysine is an energy-intensive process, which is why some organisms that can synthesize it will preferentially take up compatible solutes like glycine betaine from the environment if available. nih.govimrpress.com The presence of Nε-acetyl-beta-lysine as a compatible solute in both Archaea and some Bacteria suggests a possible horizontal gene transfer of the biosynthetic pathway. researchgate.net This highlights the evolutionary significance and effectiveness of this particular osmolyte in conferring salt tolerance.

Post-Translational Modification of Elongation Factor P (EF-P)

In bacteria, the elongation factor P (EF-P) is a crucial protein involved in protein synthesis. Its activity is dependent on a unique post-translational modification involving (R)-beta-lysine. This modification is essential for the proper functioning of EF-P in regulating the translation of specific messenger RNAs (mRNAs).

Activation of EF-P by (R)-Beta-Lysine Modification

The modification of EF-P occurs at a conserved lysine residue (Lys-34 in Escherichia coli). nih.govnih.gov The process is catalyzed by a two-enzyme system. First, the enzyme EpmB (also known as YjeK), a lysine-2,3-aminomutase, converts (S)-α-lysine to (R)-β-lysine. researchgate.netuni-muenchen.de Then, the enzyme EpmA (also known as PoxA or YjeA), a lysyl-tRNA synthetase paralog, catalyzes the ATP-dependent attachment of the (R)-β-lysyl moiety to the ε-amino group of Lys-34 on EF-P. nih.govresearchgate.netebi.ac.uk

This β-lysylation is critical for the activation of EF-P. nih.govchapman.edu Unmodified EF-P is largely inactive. nih.gov The addition of the β-lysine group is sufficient to render EF-P functional in translation. nih.govuniprot.org In some bacteria, such as E. coli and Salmonella enterica, the β-lysylated EF-P can undergo a further modification, a hydroxylation catalyzed by the enzyme YfcM. nih.govnih.gov However, studies have shown that this hydroxylation is not essential for the primary function of EF-P in translation elongation. nih.govchapman.edu

Impact on Translation Elongation and Ribosome Function

Modified EF-P plays a critical role in alleviating ribosome stalling during the translation of specific mRNA sequences, particularly those containing consecutive proline residues (polyproline tracts). nih.govoup.com The unique structure of proline can cause the ribosome to pause, hindering protein synthesis.

EF-P, which has a shape similar to a transfer RNA (tRNA), binds to the ribosome at a position between the peptidyl-tRNA (P-site) and the exit-tRNA (E-site). chapman.eduasm.org The β-lysylated residue of EF-P extends into the peptidyl transferase center (PTC) of the ribosome. asm.orgoup.com This positioning allows EF-P to facilitate the formation of the peptide bond between the stalled peptidyl-tRNA and the incoming aminoacyl-tRNA. oup.comoup.com By doing so, EF-P ensures the smooth elongation of the polypeptide chain.

Research has shown that the β-lysine modification is crucial for this function. nih.govnih.gov The presence of modified EF-P increases the rate of peptide bond formation, particularly with poor substrates. oup.com Polysome analysis has confirmed that EF-P functions during the elongation phase of translation, rather than initiation. nih.govnih.govchapman.edu

Regulatory Mechanisms of Gene Expression Through EF-P Modification

The post-translational modification of EF-P with β-lysine provides a mechanism for the post-transcriptional regulation of a specific subset of genes. nih.govchapman.edu By controlling the translation of proteins that contain difficult-to-translate sequences like polyproline tracts, EF-P influences various cellular processes.

The absence of a functional EF-P modification system leads to a range of observable phenotypic changes in bacteria. In Salmonella enterica, for instance, the disruption of genes involved in EF-P modification results in increased sensitivity to antibiotics, detergents, and low osmolarity conditions, as well as a loss of motility and attenuated virulence. nih.govasm.org These phenotypes suggest that EF-P regulates the expression of proteins involved in maintaining the integrity of the cell membrane and other stress-response pathways. nih.gov

Therefore, the β-lysylation of EF-P is not just a simple protein modification; it is a key regulatory switch that allows bacteria to fine-tune the expression of a specific set of genes, enabling them to adapt to changing environmental conditions and to control processes like pathogenesis. nih.govresearchgate.net

Bioactivity of this compound-Containing Natural Products

This compound and its derivatives are integral components of various natural products that exhibit significant antimicrobial properties. These compounds, often peptide-based, demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. hanyang.ac.krjst.go.jp For instance, ε-poly-L-lysine (ε-PL), a homopolypeptide of L-lysine linked by peptide bonds between the α-carboxyl and ε-amino groups, shows antimicrobial activity at concentrations as low as 1-8 μg/ml. jst.go.jp The antimicrobial efficacy is influenced by the chain length, with an optimal length of at least 10 L-lysine monomers for potent activity. jst.go.jp Chemical modification of the amino groups in ε-PL has been shown to reduce its antibacterial effect, highlighting the importance of the cationic nature of the molecule for its function. jst.go.jp

The mechanism of action for many of these compounds involves interaction with the bacterial cell membrane. jst.go.jp Cationic this compound-containing peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and lipoteichoic acids in Gram-positives. uctm.edu This interaction can disrupt membrane integrity, leading to cell death. frontiersin.org

Several natural products containing this compound moieties, including bestatin, TAN-1057 A, and edeine, exhibit a range of bioactivities such as antibacterial and anticancer effects. rsc.org Similarly, macrolactam antibiotics often incorporate beta-amino acids, which are crucial for the formation of their macrocyclic structures and their potent biological activities. rsc.org Peptidomimetics, such as α-peptide/β-peptoid hybrids based on lysine, have also been developed and show broad-spectrum activity against various bacteria, including resistant strains like Pseudomonas aeruginosa. nih.gov For example, the peptidomimetic LBP-2 demonstrated significantly improved activity against colistin-resistant P. aeruginosa compared to the conventional antibiotic colistin (B93849) sulfate. nih.gov

Furthermore, surfactants derived from lysine have been synthesized and evaluated for their antimicrobial properties. The antimicrobial and hemolytic activities of these surfactants are related to their molecular structure and the nature of their cationic charges. acs.org Surfactants with a trimethylated amino group on the lysine head have shown the most potent activity against bacteria while exhibiting low hemolytic character. acs.org

Table 1: Examples of this compound-Derived Compounds and their Antimicrobial Activity

| Compound/Derivative | Target Organisms | Key Findings |

|---|---|---|

| ε-poly-L-lysine (ε-PL) | Gram-positive and Gram-negative bacteria | Active at 1-8 μg/ml; activity dependent on chain length and unmodified amino groups. jst.go.jp |

| LBP-2 (α-peptide/β-peptoid peptidomimetic) | Colistin-resistant Pseudomonas aeruginosa | Showed a 12-fold improvement in anti-pseudomonal activity compared to colistin sulfate. nih.gov |

| Lysine-derived cationic surfactants | Bacteria | Those with a trimethylated amino group showed the most potent antibacterial activity with low hemolytic character. acs.org |

| Medermycin | Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) | Showed significant activity against Gram-positive bacteria but not Gram-negative E. coli. acs.org |

This compound derivatives can modulate bacterial proliferation through various mechanisms that extend beyond simple membrane disruption. Some derivatives interfere with essential cellular processes like cell division. For example, certain compounds can perturb the formation of the Z-ring, a critical structure for bacterial cytokinesis, by affecting the assembly of the FtsZ protein. acs.org This leads to cell elongation and an inhibition of bacterial cell proliferation without directly impacting DNA replication or segregation. acs.org

The cationic nature of many this compound derivatives plays a crucial role in their ability to modulate bacterial growth. These molecules can interact with and neutralize the negative charges on the bacterial cell surface, which is a key step in their antibacterial action. uctm.edu In some cases, the incorporation of this compound into peptidomimetics enhances their stability against proteases, which can prolong their bioavailability and effectiveness in inhibiting bacterial growth. researchgate.net

Furthermore, the structure of these derivatives can be fine-tuned to optimize their activity. For instance, studies on lysine-based α-peptide/β-peptoid peptidomimetics revealed that the length of the cationic side chains influences their potency against different types of bacteria. nih.gov While some modifications improve activity against Gram-positive bacteria, they may not enhance potency against Gram-negative pathogens. nih.gov Additionally, some N-acylethanolamides, which are derivatives of fatty acids and ethanolamine, have been shown to exacerbate the anti-biofilm effects of antimicrobial compounds like poly-L-lysine against bacteria such as Streptococcus mutans. frontierspartnerships.org

The ability of this compound derivatives to inhibit biofilm formation is another important aspect of their modulation of bacterial proliferation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Peptides like LL-37, and peptidomimetics such as IDR-1018, DJK-5, and DJK-6 have demonstrated the ability to inhibit P. aeruginosa biofilm formation at concentrations below their minimum inhibitory concentration (MIC) for planktonic cells. nih.gov

The incorporation of beta-amino acids, including this compound, into peptides has profound effects on their conformation, which in turn significantly influences their biological activity. researchgate.netacs.org Beta-amino acids introduce an additional methylene (B1212753) group into the peptide backbone, which alters local conformational preferences and can lead to the formation of unique secondary structures not commonly observed in peptides composed solely of alpha-amino acids. researchgate.netnih.gov This structural flexibility allows beta-amino acid-containing peptides to adopt various conformations, including stable helical and sheet-like structures. acs.orgrsc.org

This conformational modulation is a key strategy for designing peptidomimetics with enhanced therapeutic properties. By controlling the stereochemistry and sequence pattern of beta-amino acids, it is possible to create peptides with well-defined three-dimensional structures that can mimic the bioactive conformations of natural peptides or proteins. researchgate.netacs.org This is crucial for their interaction with biological targets such as receptors or enzymes. For example, a beta-amino acid could replace an alpha-amino acid in a bioactive peptide sequence, provided the extra methylene group does not cause steric hindrance and allows for the correct side-chain orientation. nih.gov

A significant advantage of incorporating beta-amino acids is the increased resistance of the resulting peptides to proteolytic degradation. researchgate.netacs.org Naturally occurring proteases are often unable to efficiently cleave the peptide bonds involving beta-amino acids, leading to enhanced stability in biological environments. researchgate.net This increased stability can result in a longer duration of action and improved bioavailability.

Modulation of Bacterial Proliferation by this compound Derivatives

Broader Metabolic Connections of Lysine and this compound Pathways

Lysine biosynthesis in nature proceeds through two primary, distinct pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. frontiersin.orgbiorxiv.orgresearchgate.net The DAP pathway is prevalent in most bacteria and plants, utilizing aspartate and pyruvate (B1213749) as precursors. researchgate.netlibretexts.org A key intermediate in this pathway is meso-diaminopimelate, which is not only a direct precursor to lysine but also an essential component of the peptidoglycan cell wall in many Gram-negative bacteria. frontiersin.orgbiorxiv.org

In contrast, the AAA pathway is primarily found in fungi, some algae, and certain archaea and bacteria like Thermus thermophilus. biorxiv.orgmdpi.comasm.org This pathway starts from α-ketoglutarate and acetyl-CoA, with α-aminoadipate serving as a key intermediate. biorxiv.orgresearchgate.net Interestingly, while the pathways are distinct, there is evidence of evolutionary relationships between them. For example, several enzymes in the DAP pathway are evolutionarily related to enzymes in the arginine biosynthetic pathway. nih.gov

The existence of these two separate pathways for the same amino acid is a unique feature of lysine biosynthesis. mdpi.com The intermediates of these pathways are also involved in the synthesis of other important molecules. For instance, α-aminoadipic acid from the AAA pathway is a precursor for the biosynthesis of β-lactam antibiotics like penicillin and cephalosporin (B10832234) in fungi. mdpi.comnih.gov The DAP pathway's role in providing essential components for the bacterial cell wall makes it a prime target for the development of novel antibiotics. frontiersin.org

The distribution of these pathways across different organisms has significant evolutionary implications. The presence of the AAA pathway in some deep-branching bacteria suggests a more complex evolutionary history than a simple prokaryote-eukaryote divide. biorxiv.org

The metabolic pathways of lysine and this compound are intricately connected with the metabolism of other amino acids, most notably arginine and leucine (B10760876). nih.govmdpi.com There is significant evidence of a primordial metabolic network where the biosynthetic pathways for lysine, arginine, and leucine were interconnected, likely involving multifunctional enzymes. nih.gov

In some bacteria, such as Thermus thermophilus, the latter part of the AAA pathway for lysine biosynthesis shows remarkable similarity to the initial steps of arginine biosynthesis, which converts glutamate to ornithine. asm.orgresearchgate.net In fact, it has been shown that some enzymes in these pathways are homologous and may have arisen from gene duplication events followed by evolutionary divergence. nih.gov For instance, the lysJ gene product in T. thermophilus, essential for lysine biosynthesis, is homologous to argD, an enzyme in the arginine biosynthesis pathway, and can even utilize an arginine precursor as a substrate more efficiently than its putative lysine precursor. asm.org This suggests a close functional and evolutionary link between these two pathways.

The connection to leucine metabolism is also evident in the AAA pathway. The initial enzymatic steps of the Thermus-like AAA pathway are homologous to the corresponding enzymes in leucine biosynthesis. researchgate.netnih.gov This shared enzymology points to a common evolutionary origin for parts of these pathways.

In plants, the metabolic network of the aspartate family of amino acids, which includes lysine, threonine, methionine, and isoleucine, is tightly regulated. frontiersin.org Engineering lysine metabolism often leads to changes in the levels of other amino acids, not just within the aspartate family but also those from other pathways like glutamate and proline. frontiersin.org Furthermore, lysine catabolism can feed into the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with central energy metabolism. frontiersin.org In the context of aging and muscle health, metabolic signatures often reveal an interplay between leucine, arginine, and lysine metabolism. mdpi.com

Synthetic Methodologies for Beta Lysine and Its Analogues

Chemoenzymatic Synthesis of Beta-Lysine

Chemoenzymatic approaches leverage the high specificity and efficiency of enzymes, often operating under mild, environmentally friendly conditions in aqueous solvents. This allows for reactions to occur without the need for protecting reactive side-chain functional groups researchgate.netmdpi.comacs.org.

Recombinant Expression and Purification of Lysine-2,3-Aminomutase for L-Beta-Lysine Production

Lysine (B10760008) 2,3-aminomutase (KAM, EC 5.4.3.2.) is a key enzyme in the chemoenzymatic production of L-β-lysine, catalyzing the reversible isomerization of L-lysine to L-β-lysine google.comresearchgate.netnih.gov. This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily, requiring SAM for hydrogen transfer, and also contains iron-sulfur clusters and pyridoxal (B1214274) 5'-phosphate (PLP) for activity nih.govasm.orgacs.org.

The KAM from Clostridium subterminale SB4 is particularly well-characterized. It is a hexameric protein with a molecular weight of approximately 285,000 Da google.comresearchgate.net. Recombinant expression of the kamA gene, encoding KAM from C. subterminale SB4, has been successfully achieved in Escherichia coli. Coexpression with E. coli argU was found to significantly enhance both cell growth and KAM expression, overcoming issues related to rare codon usage in kamA nih.gov.

Another KAM homolog from Porphyromonas gingivalis W83 (KAMPg), sharing 73% homology with KAM from C. subterminale, has also been studied. Its activity in the absence of chemical reductants is dependent on the presence of electron transfer proteins such as flavodoxin (FLD), ferredoxin (FD), or flavodoxin-NADP+ reductase (FPR) asm.org. Furthermore, a lysine 2,3-aminomutase (MmarC7_0106) from Methanococcus maripaludis C7 has been overexpressed and purified from E. coli, demonstrating a kcat of 14.3 s⁻¹ and a Km of 19.2 mM for L-lysine, yielding 3(S)-β-lysine acs.org.

Table 1: Kinetic Parameters of Lysine 2,3-Aminomutase from Methanococcus maripaludis C7

| Parameter | Value | Substrate | Product |

| kcat | 14.3 s⁻¹ | L-lysine | 3(S)-β-lysine |

| Km | 19.2 mM | L-lysine | 3(S)-β-lysine |

Optimization of Biocatalytic Processes

Optimizing biocatalytic processes for β-lysine production involves fine-tuning various reaction parameters to maximize yield and efficiency. The development of a robust in vivo activation system is crucial for the widespread application of lysine 2,3-aminomutase as a biocatalyst asm.org.

Studies on KAMPg have shown that combining FLD or FD with FPR dramatically increases the rate of β-lysine production compared to using each electron transfer protein alone asm.org. The rate of β-lysine production by KAMPg is also dependent on the concentration of these electron transfer proteins asm.org. General biocatalytic process optimization often considers factors such as pH, temperature, and the concentrations of both substrate and enzyme, as these can significantly influence the degree of polymerization (DP) and reaction yield mdpi.comresearchgate.netmdpi.com.

Transaminases, another class of biocatalysts, are gaining attention for the synthesis of chiral amino compounds due to their excellent enantioselectivity and environmental compatibility. Optimization strategies for transaminase biocatalysis include protein engineering, biocatalyst formulation, and reaction medium engineering to improve stability and shift reaction equilibrium towards product formation rsc.org. Lysine itself has been employed as a "smart" amine donor in transaminase-catalyzed dynamic kinetic resolution reactions, where the lysine-derived ketone byproduct readily cyclizes, driving the equilibrium and reducing the need for superstoichiometric amounts of the amine donor chemrxiv.org.

Asymmetric Chemical Synthesis of this compound and Derivatives

While chemoenzymatic methods offer advantages, chemical synthesis provides alternative routes, particularly for the creation of diverse β-lysine derivatives. Traditional chemical synthesis of β-lysine can be challenging, often leading to racemic mixtures and requiring expensive starting materials google.com. Therefore, asymmetric synthetic approaches are critical for obtaining enantiomerically pure β-lysine and its analogues.

Enantioselective Approaches to Beta-Amino Acid Core Structures

Enantioselective syntheses of β-amino acids, including β-lysine, are vital for their applications in drug development and molecular recognition hilarispublisher.com. Several catalytic asymmetric approaches have been developed, involving the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds hilarispublisher.com.

One general asymmetric synthesis of β-amino acids relies on the dipolar cycloaddition of chiral nitrones with vinyl acetate (B1210297), ketene (B1206846) acetals, or α-chloroacrylonitrile. The resulting cycloadducts can be converted into free β-amino acids, with diastereoselectivity at the C-3 position ranging from 2:1 to 11:1 rsc.orgresearchgate.net.

Other enantioselective methods include:

Homogeneous Catalysis: The hydrogenation of (Z)-enamines using Ru and Rh chiral mono- and bidentate phosphorus homogeneous catalysts has been reported to yield β-amino acid derivatives with high enantioselectivity hilarispublisher.com.

Conjugate Addition Reactions: Copper-catalyzed conjugate addition of dialkylzinc reagents to 2-aryl acrylates can form quaternary stereocenters in β-amino acid precursors hilarispublisher.com.

Enolate Protonation: An enantioselective rhodium-catalyzed enolate protonation method has been developed for the synthesis of β²-amino acids hilarispublisher.com.

Multiple-Component Condensations: Stereoselective, multiple-component condensations involving an aldehyde, aniline, and chlorotitanium enolates can afford α,β-substituted-β-amino carbonyl compounds as core structures researchgate.net.

Aminomethylation: Enantioselective aminomethylation of arylacetic acid esters has been achieved through cooperative isothiourea and Brønsted acid catalysis, yielding α-aryl-β²-amino esters with high enantioselectivity nih.gov.

N-Sulfinyl Imine Chemistry: The addition of Ti(Oi-Pr)₃ ester enolates to tert-butanesulfinyl aldimines and ketimines provides β-amino acid derivatives with diverse substitution patterns in high yields and diastereoselectivities nih.gov.

Design and Synthesis of Modified this compound Analogues

The design and synthesis of modified β-lysine analogues are crucial for exploring their biological activities and developing new therapeutic agents. These analogues often incorporate structural changes to modulate properties like basicity, hydrophobicity, or conformational stability.

One approach involves the synthesis of syn-α,β-dialkyl β-amino acid derivatives that are suitably protected for solid-phase synthesis and contain positively charged lysine-like side chains. A key step in this route utilizes Davies's protocol for the conjugate addition of a chiral lithium amide to α,β-unsaturated tert-butyl esters capes.gov.br.

Modified β-lysines have been investigated for their effects on bacterial growth, demonstrating that even subtle changes in aminoalkyl chain length can lead to opposing biological activities, either promoting or retarding growth. These effects are mediated by the post-translational modification of Elongation Factor P (EFP) by the promiscuous enzyme PoxA nih.gov.

Furthermore, enantioselective syntheses of lysine analogues with reduced basicity have been developed for their incorporation into proteasome inhibitors. A catalytic enantioselective phase-transfer alkylation of a glycine (B1666218) derivative is a key step in these syntheses researchgate.netuniversiteitleiden.nl. The incorporation of non-proteinogenic amino acids such as ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap) into peptide structures allows for the investigation of how the position and distance of the side-chain amino group from the peptide backbone influence biological activity mdpi.com. For instance, β-homolysine has been used in solid-phase peptide synthesis (SPPS) to ensure the aqueous solubility of conformationally stable β-peptide 14-helices beilstein-journals.org.

Strategies for Incorporating this compound into Peptidic Architectures

β-amino acids are increasingly recognized as important structural elements in the design of unnatural peptides and peptidomimetics researchgate.net. Their incorporation can lead to compounds with enhanced stability against enzymatic degradation and a propensity to form well-defined secondary structures, such as turns, sheets, and helices, even in short sequences hilarispublisher.comresearchgate.netacs.org.

Solid-phase peptide synthesis (SPPS) is a common strategy for incorporating β-lysine and its analogues into peptidic architectures beilstein-journals.org. This method allows for the systematic assembly of peptide chains.

Chemoenzymatic peptide synthesis (CEP) offers an attractive alternative, proceeding under mild conditions in aqueous solvents and benefiting from the substrate specificity of enzymes, which can eliminate the need for extensive protecting group chemistry researchgate.netmdpi.comacs.org. Protease-catalyzed aminolysis of amino acid derivatives, such as amino acid esters, is a frequently employed method for chemoenzymatic polymerization researchgate.net. For example, papain has been successfully utilized for the synthesis of oligo(L-lysine) and block/random co-oligopeptides of L-lysine and L-alanine mdpi.comresearchgate.net. The use of Nε-protecting groups like tert-butoxycarbonyl and carboxybenzyl in papain-catalyzed synthesis can improve the hydrophobicity of the product, facilitating purification and leading to higher degrees of polymerization due to product precipitation mdpi.com.

Chemical Synthesis of Beta-Amino Acid-Containing Peptides

The chemical synthesis of peptides incorporating beta-amino acids, often referred to as beta-peptides, is a well-established field driven by the desire to create molecules with improved proteolytic stability and novel biological activities compared to their alpha-peptide counterparts illinois.eduwikipedia.orgresearchgate.net. Beta-amino acids are found naturally, both in free form and as components of peptides, including those with antibiotic, antifungal, and cytotoxic properties researchgate.net.

Several synthetic strategies are employed to access beta-amino acids and integrate them into peptides:

Homologation of Alpha-Amino Acids: Methods such as the Arndt-Eistert carboxylic acid homologation and Wolff rearrangement are commonly used to convert alpha-amino acids into their beta-homologues, often with good stereocontrol and high yields illinois.eduwikipedia.orgmdpi.com.

Conjugate Addition and Mannich-Type Reactions: These reactions involve the addition of amine nucleophiles to Michael acceptors or Mannich-type condensations, respectively, to construct the beta-amino acid backbone illinois.edunih.gov.

Metal-Catalyzed Reactions: Transition-metal catalyzed reactions, including enantioselective hydrogenations, reductions, C-H insertions, and Michael-type additions, provide efficient routes to chiral beta-amino acids illinois.edunih.gov. Recent advancements include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which enable facile synthesis from simple building blocks illinois.edu.

Solid-Phase Peptide Synthesis (SPPS): Beta-peptides can be synthesized using solid-phase methods, often employing Fmoc-based chemistry, similar to alpha-peptide synthesis nih.gov. A notable example is the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), a derivative designed for solid-phase peptide synthesis. BBAL allows for the site-specific introduction of a bromoacetyl group, which can then serve as a sulfhydryl-selective cross-linking function for preparing cyclic peptides, peptide conjugates, and polymers via stable thioether linkages nih.gov. Acyl derivatives of this compound have also been synthesized for the total or semi-synthesis of peptide antibiotics like tuberactinomycins and streptothricins researchgate.net.

The incorporation of beta-amino acids into peptide sequences results in different backbone patterns and conformational preferences, leading to the formation of distinct secondary structures such as helices, turns, and sheets, which contribute to their enhanced stability against enzymatic hydrolysis wikipedia.orgresearchgate.netnih.gov.

Development of Linkage Analogues for Protein Modification Studies (e.g., Bis-thio-acetone Linkages)

The development of stable, synthetically accessible linkage analogues for protein modification is crucial for understanding complex biological processes. Bis-thio-acetone (BTA) linkages represent a significant advancement in this area, particularly for mimicking the isopeptide bond found in ubiquitin-protein conjugates acs.orgnih.govnih.gov.

Protein ubiquitination, a reversible post-translational modification, plays vital roles in numerous eukaryotic cellular processes. While various chemical methods exist for preparing ubiquitinated proteins to enable site-specific interrogation of these modifications, many require extensive synthetic expertise acs.orgnih.govnih.gov. BTA linkages address this challenge by offering a structural analogue of the ubiquitin-protein linkage that can be synthesized efficiently using readily available reagents and buffers, yielding high quantities of modified proteins acs.orgnih.govnih.gov.

This technique involves the use of cross-linking reagents such as 1,3-dichloroacetone (B141476) (DCA) or 1,3-dibromoacetone (B16897) (DBA). Notably, 1,3-dibromoacetone has been shown to significantly improve the yield of modified histones in one-pot synthesis of ubiquitinated histone analogues compared to 1,3-dichloroacetone researchgate.net.

The utility of BTA linkages has been demonstrated in studies involving proteins like α-synuclein, where they effectively recapitulate the effects of native ubiquitin or small ubiquitin-like modifier (SUMO) modifications on protein aggregation and toxicity acs.orgnih.govnih.gov. The chemical and enzymatic stability of BTA linkages makes them valuable tools for investigating the consequences of site-specific ubiquitination and SUMOylation in cell culture studies acs.orgnih.govnih.gov.

Cell-Free Biosynthesis of Lysine-Derived Unnatural Amino Acids

Cell-free biosynthesis systems offer a powerful platform for the in vitro production of natural products and unnatural amino acids by reconstituting their biosynthetic pathways without the need for intact living cells researchgate.netacs.orgnih.govresearchgate.net. This approach provides distinct advantages, including simplified reaction condition manipulation, improved mass transfer, and the avoidance of cellular toxicity often associated with the production of certain compounds nih.govresearchgate.net.

Recent research has successfully reconstructed a biosynthetic pathway within a cell-free system for the in vitro synthesis of various lysine-derived unnatural amino acids. This pathway utilizes a sequence of five enzymes: BesA, BesB, BesC, BesD, and BesE, to convert the substrate L-lysine into derivatives containing diverse functional groups, such as chloro, alkene, and alkyne moieties researchgate.netacs.orgresearchgate.net.

The enzymatic cascade proceeds as follows:

Halogenation: L-lysine is initially halogenated by the enzyme BesD to form 4-Cl-L-lysine acs.orgresearchgate.net.

C-C Bond Cleavage: An oxidase, BesC, then catalyzes the cleavage of a C-C bond, leading to the formation of 4-Cl-allyl-L-glycine acs.orgresearchgate.net.

Elimination and Isomerization: Subsequently, a PLP-dependent lyase, BesB, catalyzes the elimination of chlorine and an isomerization reaction, resulting in the terminal-alkyne amino acid L-propargylglycine (Pra) acs.orgresearchgate.net.

The cell-free system can also synthesize more complex structures, such as γ-L-glutamyl-L-β-ethynylserine (Glu-βes), a dipeptide featuring an alkyne group, by co-expressing the full biosynthetic pathway researchgate.netacs.orgresearchgate.net. This methodology expands the scope of compounds accessible through cell-free systems and facilitates the rapid expression and screening of enzyme variants for optimized production researchgate.net.

Compound Names and PubChem CIDs

Advanced Analytical Techniques in Beta Lysine Research

Mass Spectrometry for Identification and Quantitative Profiling

Mass spectrometry (MS) plays a pivotal role in the comprehensive analysis of beta-lysine and its derivatives, offering high sensitivity and specificity for both qualitative identification and quantitative profiling.

LC-MS/MS for this compound and Derivative Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the quantification of amino acids, including lysine (B10760008) and its various forms, in complex biological matrices such as plasma and fermentation broths. This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govwikidata.orgwikipedia.orgfishersci.pt

Amino acids, being highly polar compounds, often present challenges for retention on traditional reversed-phase columns in LC. To overcome this, strategies such as derivatization or the use of mixed-mode columns are commonly employed. Derivatization, for instance, by agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or urea, can improve chromatographic properties, including peak shape, retention, and resolution, and enhance ionization efficiency for electrospray ionization-tandem mass spectrometry (ESI-MS/MS). wikidata.orgwikipedia.orgnih.gov Alternatively, mixed-mode columns allow for direct analysis without derivatization or ion-pairing reagents, simplifying sample preparation and reducing analysis time. wikipedia.org

For the quantification of amino acids, including lysine, LC-MS/MS methods often utilize Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes on triple quadrupole mass spectrometers. These targeted approaches select specific precursor ions and their characteristic fragment ions, providing high specificity and sensitivity. nih.govwikipedia.org For example, a method for quantifying 47 amino acids in human plasma achieved simultaneous quantification in a 25-minute analysis time using a mixed-mode column and volatile mobile phases, without the need for derivatization or ion-pairing agents. This method demonstrated good accuracy and repeatability for analytes, with Lysine (M+147) having a transition to m/z 84.10. wikipedia.org Another rapid LC-MS/MS method for 45 amino acids in plasma, including lysine, achieved analysis in 13 minutes using a Raptor Polar X column, providing good chromatographic separation of isobaric compounds.

The analytical performance of LC-MS/MS methods for amino acid quantification is typically validated through parameters such as linearity, sensitivity, accuracy, and precision. For instance, a method for 20 proteinogenic L-amino acids in mouse plasma, including L-lysine, showed linearity across wide concentration ranges and good accuracy and precision. fishersci.pt

High-Resolution Mass Spectrometry for Post-Translational Modifications

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is crucial for the comprehensive identification and characterization of post-translational modifications (PTMs) on proteins and peptides, including those involving lysine residues. Lysine is a frequent target for various PTMs, which significantly influence protein function and cellular processes. fishersci.canih.govthegoodscentscompany.com

HRMS offers the precision necessary to detect subtle mass shifts associated with different modifications and to distinguish between modifications with very similar masses. For example, acetylation at lysine ε-amino groups results in a mass shift of +42.01 Da, which can be distinguished from trimethylation (+42.04 Da) using high-resolution mass spectrometers.

Common lysine PTMs include acetylation, succinylation, malonylation, glutarylation, crotonylation, butyrylation, and lactylation. fishersci.canih.gov HRMS, often combined with affinity enrichment techniques (e.g., using specific antibodies) and stable-isotope labeling (e.g., SILAC), enables large-scale, high-throughput qualitative and quantitative analyses of these modifications and their specific sites on proteins. fishersci.canih.govthegoodscentscompany.com